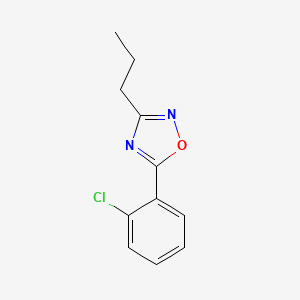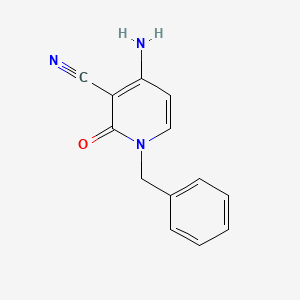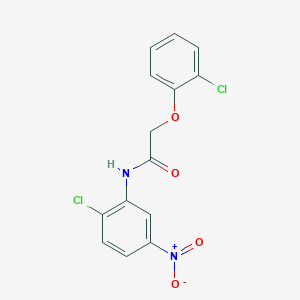
2-(2-chloro-4,6-dimethylphenoxy)-N-(4-methoxyphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-chloro-4,6-dimethylphenoxy)-N-(4-methoxyphenyl)acetamide, also known as A-769662, is a small molecule activator of AMP-activated protein kinase (AMPK). AMPK is a crucial cellular energy sensor that regulates various metabolic pathways. A-769662 has been shown to have potential therapeutic applications in the treatment of metabolic disorders such as diabetes and obesity.
Wirkmechanismus
2-(2-chloro-4,6-dimethylphenoxy)-N-(4-methoxyphenyl)acetamide activates AMPK by binding to the γ subunit of the enzyme. This binding induces a conformational change in the α subunit, leading to increased phosphorylation and activation of AMPK. Activated AMPK then regulates various metabolic pathways, including glucose uptake, fatty acid oxidation, and protein synthesis.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. It increases glucose uptake and insulin sensitivity in adipocytes, hepatocytes, and skeletal muscle cells. This compound also stimulates fatty acid oxidation and inhibits lipogenesis in the liver. Additionally, this compound has been found to have anti-inflammatory and anti-tumor properties.
Vorteile Und Einschränkungen Für Laborexperimente
2-(2-chloro-4,6-dimethylphenoxy)-N-(4-methoxyphenyl)acetamide has several advantages for lab experiments. It is a small molecule activator of AMPK, making it easy to administer and study. This compound also has a high potency and selectivity for AMPK activation. However, this compound has some limitations. It has poor solubility in water, making it challenging to administer in vivo. Additionally, this compound has been found to have off-target effects on other enzymes, which may complicate its use in lab experiments.
Zukünftige Richtungen
There are several future directions for the study of 2-(2-chloro-4,6-dimethylphenoxy)-N-(4-methoxyphenyl)acetamide. One area of research is the development of more potent and selective AMPK activators. Additionally, the therapeutic potential of this compound in the treatment of metabolic disorders such as diabetes and obesity should be further explored. Finally, the off-target effects of this compound on other enzymes should be studied to better understand its mechanism of action.
In conclusion, this compound is a small molecule activator of AMPK with potential therapeutic applications in the treatment of metabolic disorders such as diabetes and obesity. It has several advantages for lab experiments, including high potency and selectivity for AMPK activation. However, it also has some limitations, such as poor solubility in water and off-target effects on other enzymes. Future research should focus on developing more potent and selective AMPK activators, exploring the therapeutic potential of this compound, and studying its off-target effects on other enzymes.
Synthesemethoden
The synthesis of 2-(2-chloro-4,6-dimethylphenoxy)-N-(4-methoxyphenyl)acetamide involves several steps, including the reaction of 2-chloro-4,6-dimethylphenol with 4-methoxybenzaldehyde to form 2-(2-chloro-4,6-dimethylphenoxy)benzaldehyde. This intermediate is then reacted with N-(4-aminophenyl)acetamide to yield this compound.
Wissenschaftliche Forschungsanwendungen
2-(2-chloro-4,6-dimethylphenoxy)-N-(4-methoxyphenyl)acetamide has been extensively studied in various scientific research applications. It has been shown to improve glucose uptake and insulin sensitivity in adipocytes, hepatocytes, and skeletal muscle cells. This compound has also been found to have anti-inflammatory and anti-tumor properties.
Eigenschaften
IUPAC Name |
2-(2-chloro-4,6-dimethylphenoxy)-N-(4-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNO3/c1-11-8-12(2)17(15(18)9-11)22-10-16(20)19-13-4-6-14(21-3)7-5-13/h4-9H,10H2,1-3H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVURZYOAEFKQMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)Cl)OCC(=O)NC2=CC=C(C=C2)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-ethyl-4-({[(2-phenylethyl)amino]carbonothioyl}amino)-1H-pyrazole-5-carboxamide](/img/structure/B5695823.png)
![ethyl 4-methyl-2-[(2-methyl-3-furoyl)amino]-1,3-thiazole-5-carboxylate](/img/structure/B5695827.png)
![[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methanol](/img/structure/B5695835.png)

![{[5-bromo-3-cyano-4-(methoxymethyl)-6-methyl-2-pyridinyl]oxy}acetic acid](/img/structure/B5695849.png)
![2-(2,4-dimethylphenoxy)-N-[2-(4-morpholinyl)ethyl]acetamide](/img/structure/B5695857.png)
![2-{[5-(acetylamino)-1,3,4-thiadiazol-2-yl]thio}-N-cyclohexylacetamide](/img/structure/B5695865.png)
![6-allyl-5-methyl-2-(3-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B5695880.png)
![methyl 2-[(2-pyrazinylcarbonyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B5695886.png)



![N-[2-(4-fluorophenyl)ethyl]-3-phenylacrylamide](/img/structure/B5695940.png)